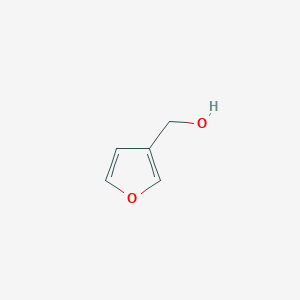

3-Furanmethanol

概要

説明

3-フランメタノールは、フラン-3-メタノールとしても知られており、分子式C5H6O2の有機化合物です。無色から淡黄色の液体で、独特の甘い香りがします。この化合物は水および様々な有機溶媒に溶解します。 それは、他の有機化合物の合成、食品添加物、化粧品で一般的に使用されています .

2. 製法

合成経路と反応条件: 3-フランメタノールは、いくつかの方法で合成することができます。 一般的な方法の1つは、硫酸または塩化チオニルなどの酸触媒の存在下で、フランとメタノールを反応させることです . 別の方法には、クロム酸ピリジニウムを用いてフルフリルアルコールを酸化してフラン-3-カルバルデヒドを生成し、それを3-フランメタノールに還元することが含まれます .

工業生産方法: 3-フランメタノールの工業生産は、一般的に、トウモロコシの芯やサトウキビのバガスなどの農業副産物から得られるフルフラールの触媒的加水分解を含みます。 この方法は、再生可能資源を利用するため、環境にやさしいとされています .

準備方法

Synthetic Routes and Reaction Conditions: 3-Furanmethanol can be synthesized through several methods. One common method involves the reaction of furan with methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride . Another method includes the oxidation of furfuryl alcohol using pyridinium chlorochromate to yield furan-3-carboxaldehyde, which can then be reduced to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of furfural, a compound derived from agricultural byproducts like corncobs and sugarcane bagasse. This method is considered environmentally friendly as it utilizes renewable resources .

化学反応の分析

反応の種類: 3-フランメタノールは、以下を含む様々な化学反応を受けます。

一般的な試薬と条件:

酸化: クロム酸ピリジニウム.

還元: 水素化触媒.

置換: アルキルハライドまたはアリールハライド、相間移動触媒.

生成される主な生成物:

酸化: フラン-3-カルバルデヒド.

還元: 3-フランメタノール.

置換: 様々な置換フラン誘導体.

4. 科学研究への応用

3-フランメタノールは、科学研究において幅広い用途があります。

科学的研究の応用

3-Furanmethanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of resins, adhesives, and coatings.

作用機序

3-フランメタノールの作用機序には、様々な分子標的と経路との相互作用が含まれます。それは、酸化および還元反応を受け、様々な生成物を生成し、それらが生物系と相互作用することがあります。 特定の分子標的と経路は、医薬品合成や工業用途など、その用途のコンテキストによって異なります .

類似化合物:

フルフリルアルコール(2-フランメタノール): 構造は似ていますが、ヒドロキシメチル基の位置が異なります.

フラン-2-カルバルデヒド: フルフリルアルコールの酸化生成物です.

テトラヒドロフラン: フランの完全に水素化された誘導体です.

3-フランメタノールの独自性: 3-フランメタノールは、フラン環上のヒドロキシメチル基の特定の位置により独特であり、その独自の化学的および物理的特性をもたらします。 この独自性は、特定の合成用途や工業プロセスにおいて貴重なものとなります .

類似化合物との比較

Furfuryl alcohol (2-Furanmethanol): Similar structure but differs in the position of the hydroxymethyl group.

Furan-2-carboxaldehyde: An oxidation product of furfuryl alcohol.

Tetrahydrofuran: A fully hydrogenated derivative of furan.

Uniqueness of 3-Furanmethanol: this compound is unique due to its specific position of the hydroxymethyl group on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and industrial processes .

特性

IUPAC Name |

furan-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJIISDMSMJQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196045 | |

| Record name | 3-Furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4412-91-3 | |

| Record name | 3-Furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4412-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FURANMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E4MK4DV6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

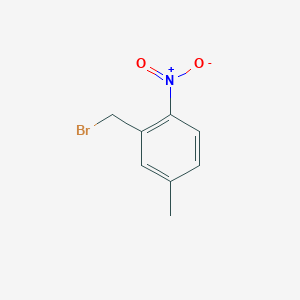

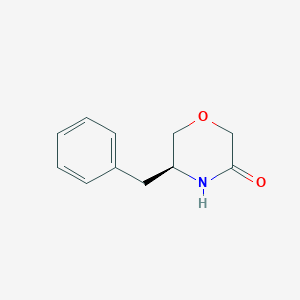

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Furanmethanol?

A1: this compound has the molecular formula C5H6O2 and a molecular weight of 98.10 g/mol.

Q2: How is this compound characterized using spectroscopic techniques?

A2: Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are commonly employed to characterize this compound. [, , , , ] For instance, researchers identified this compound in the essential oil of Radix Pseudostellariae using GC-MS analysis. [] Similarly, NMR spectroscopy played a crucial role in elucidating the structure of Tetrahydro-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]-3-furanmethanol, a dimethyl ether of Lariciresinol, isolated from Monechma ciliaturn. []

Q3: Can you describe a method for synthesizing this compound?

A3: While this compound is found naturally, it can also be synthesized. One method involves the lithiation of polymer-bound this compound, followed by reactions with electrophiles and resin cleavage, yielding 2,4-disubstituted furans. []

Q4: What is the biological significance of this compound?

A4: this compound is a key component in the biosynthesis of methanofuran, a coenzyme vital for methane production in methanogenic archaea. [, ] Specifically, it forms the furan moiety of methanofuran. []

Q5: How is this compound involved in the biosynthesis of methanofuran?

A5: Studies using Methanocaldococcus jannaschii revealed that this compound, in its phosphorylated form (F1-P), is condensed with γ-glutamyltyramine to form the core structure of methanofuran. This process involves two enzymes, MfnE and MfnF, encoded by genes mj0458 and mj0840, respectively. []

Q6: What role does this compound play in food science?

A6: this compound contributes significantly to the aroma profile of various foods and beverages. It has been identified as a major volatile compound in daylilies, contributing to their unique scent. [] In fermented cereal beverages, this compound, along with other Maillard-derived products like maltol and 2(5H)-furanmethanol, contributes to the overall sensory experience. [, ]

Q7: What are the potential applications of this compound beyond its natural role?

A7: The unique structural features of this compound, particularly its furan ring, offer potential for applications in various fields. These include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)